molecular formula C27H22F2N4O2S B11286273 N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11286273
M. Wt: 504.6 g/mol
InChI Key: BDWDECTYOXTUTC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes fluorophenyl, methylphenyl, pyrazolyl, and thiazolyl groups, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole intermediates with the acetamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Alcohols or reduced amides.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, this compound could be investigated for its therapeutic potential in treating various diseases. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity could be advantageous in creating materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide likely involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and thiazolyl groups may facilitate binding to active sites, while the pyrazole ring could play a role in modulating the activity of the target protein. Pathways involved might include inhibition of specific enzymes or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide
  • 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
  • N-(4-Bromophenyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide stands out due to its combination of fluorophenyl, methylphenyl, pyrazolyl, and thiazolyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H22F2N4O2S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C27H22F2N4O2S/c1-16-6-8-17(9-7-16)22-14-23(18-10-12-19(28)13-11-18)33(32-22)27-31-26(35)24(36-27)15-25(34)30-21-5-3-2-4-20(21)29/h2-13,23-24H,14-15H2,1H3,(H,30,34)

InChI Key

BDWDECTYOXTUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=NC(=O)C(S4)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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